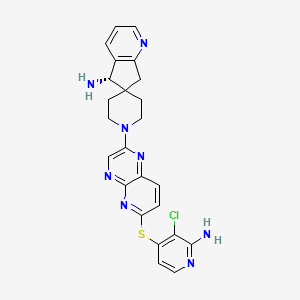
Shp2-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-23 is a small molecule inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-23 involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of virtual screening and molecular docking to identify potential leads, followed by fragment molecular orbital calculations to predict binding affinity . The final compound is obtained through a series of chemical reactions, including condensation, cyclization, and purification steps.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions. The process typically involves the use of high-purity reagents and solvents, controlled temperature and pressure conditions, and advanced purification techniques to ensure the final product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of SHP2 in various signaling pathways.
Biology: Helps in understanding the molecular mechanisms of SHP2 in cell growth, differentiation, and migration.
Medicine: Shows promise as a therapeutic agent in cancer treatment, particularly in overcoming resistance to targeted therapies
Mechanism of Action
Shp2-IN-23 exerts its effects by inhibiting the activity of SHP2. SHP2 is involved in several signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with downstream signaling molecules .
Comparison with Similar Compounds
Similar Compounds
PF-07284892: An allosteric SHP2 inhibitor designed to overcome resistance in cancer treatment.
TNO155: Another SHP2 inhibitor used in combination with other therapies to enhance efficacy.
Compound 23: A SHP2 inhibitor developed by China Pharmaceutical University.
Uniqueness of Shp2-IN-23
This compound stands out due to its high specificity and potency in inhibiting SHP2. It has shown promising results in preclinical studies, particularly in overcoming resistance to targeted therapies in cancer treatment. Its unique binding mechanism and ability to disrupt multiple signaling pathways make it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H23ClN8S |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(5S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanylpyrido[2,3-b]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1 |
InChI Key |
BWQAQACZKDLJAW-OAQYLSRUSA-N |
Isomeric SMILES |
C1CN(CCC12CC3=C([C@H]2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
Canonical SMILES |
C1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


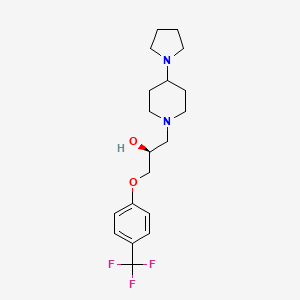
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)
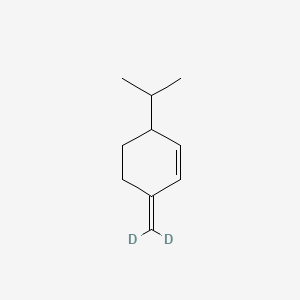
![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
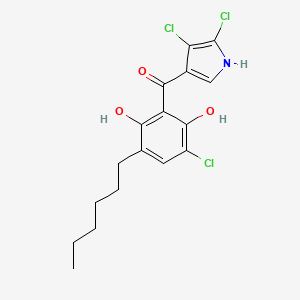

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
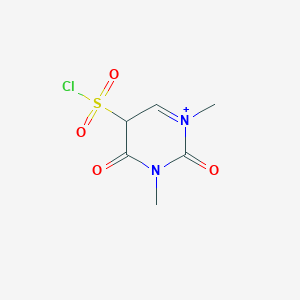
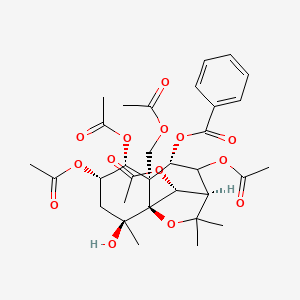
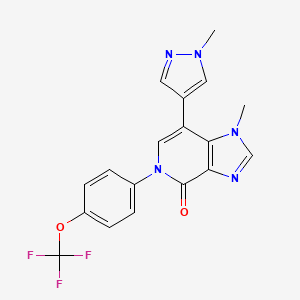
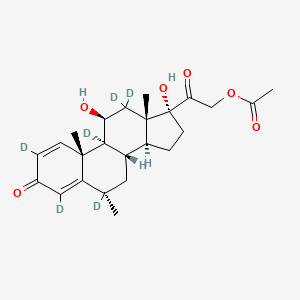
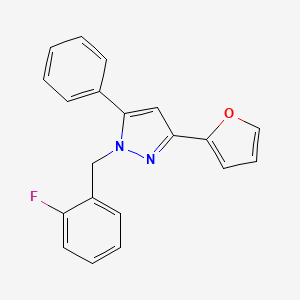
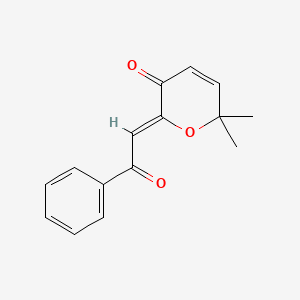
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
